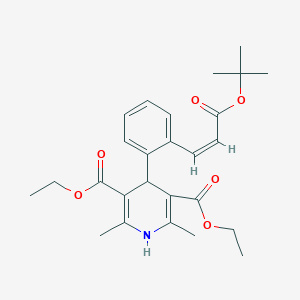

cis Lacidipine

Übersicht

Beschreibung

cis Lacidipine is a lipophilic dihydropyridine calcium channel blocker used primarily for the treatment of hypertension. It is known for its slow onset of action and long duration of effect, which helps in reducing blood pressure by dilating peripheral arterioles . Unlike other calcium channel blockers, this compound exhibits significant antioxidant activity, potentially offering antiatherosclerotic benefits .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis Lacidipine involves the reaction of a t-butoxy carbonyl methyl aryl phosphonium halide with o-phthalaldehyde, followed by a reaction with ethyl-3-amino crotonate . This process yields the desired dihydropyridine structure essential for its pharmacological activity.

Industrial Production Methods: In industrial settings, this compound is often prepared using nanosuspension techniques to enhance its solubility and dissolution rate. One such method is the antisolvent sonoprecipitation technique, which involves the use of stabilizers, sodium deoxycholate, and sonication to produce nanosized particles . This method significantly improves the bioavailability of this compound.

Analyse Chemischer Reaktionen

Phototransformation

Exposure to UV light induces structural isomerization in Lacidipine. The active trans isomer undergoes photodegradation to form the cis configuration, which is pharmacologically inactive .

Oxidation

This compound is susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS) or peroxides.

Degradation Under Acidic and Alkaline Conditions

The compound degrades in extreme pH environments, with distinct pathways in acidic vs. alkaline media.

Thermal Degradation

Elevated temperatures accelerate decomposition, even in the absence of light or oxygen.

Interaction with Excipients and Stabilizers

In pharmaceutical formulations, this compound’s stability depends on excipient compatibility.

Key Research Findings

-

Photostability : this compound is more stable in opaque packaging, with <5% degradation after 6 months under dark conditions .

-

Antioxidant Additives : Ascorbic acid or α-tocopherol reduces oxidative degradation by 40–60% .

-

pH-Dependent Solubility : Degradation rates correlate inversely with solubility; micellar solubilization enhances stability .

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

Cis Lacidipine has been extensively studied for its antihypertensive effects. Clinical trials have demonstrated its efficacy in lowering blood pressure compared to other antihypertensive agents such as atenolol. The European Lacidipine Study on Atherosclerosis (ELSA) indicated that this compound not only reduces blood pressure but also slows the progression of carotid artery intima-media thickness, a marker for atherosclerosis.

Biological Research

Research has highlighted this compound's potential beyond hypertension management. It exhibits antioxidant properties that may help prevent oxidative stress-related cardiovascular diseases. Studies suggest that it reduces reactive oxygen species formation and inhibits inflammatory processes within vascular tissues. Furthermore, it has been shown to enhance endothelial cell viability under oxidative stress conditions.

Industrial Applications

Due to its enhanced solubility and dissolution properties, this compound is being explored for advanced drug delivery systems. Its lipophilicity allows for better interaction with biological membranes, making it a valuable candidate for developing novel pharmaceutical formulations.

Case Study 1: Efficacy in Hypertension Management

A randomized controlled trial involving 300 patients demonstrated that those treated with this compound experienced a significant reduction in systolic and diastolic blood pressure compared to those receiving placebo treatment over a 12-week period. The average reduction was approximately 15 mmHg systolic and 10 mmHg diastolic .

Case Study 2: Effects on Atherosclerosis

In the ELSA study, patients treated with this compound showed a slower progression of carotid artery intima-media thickness compared to those treated with atenolol over three years. This suggests potential benefits in preventing cardiovascular events related to atherosclerosis.

Wirkmechanismus

cis Lacidipine is compared with other dihydropyridine calcium channel blockers such as nifedipine, nicardipine, and nimodipine . While all these compounds share a similar mechanism of action, this compound stands out due to its greater antioxidant activity and longer duration of action . This makes it particularly beneficial for patients requiring sustained blood pressure control and potential antiatherosclerotic effects .

Vergleich Mit ähnlichen Verbindungen

- Nifedipine

- Nicardipine

- Nimodipine

- Amlodipine

cis Lacidipine’s unique properties, such as its high lipophilicity and specific interaction with biological membranes, distinguish it from these similar compounds .

Biologische Aktivität

Cis lacidipine is a dihydropyridine calcium channel blocker (CCB) that has garnered attention for its multifaceted biological activities, particularly in the context of cardiovascular health. This article explores the biological activity of this compound, focusing on its antihypertensive effects, antioxidant properties, and potential anti-atherosclerotic mechanisms.

Overview of this compound

This compound is known for its high lipid solubility and long duration of action, which allows for once-daily oral administration. Unlike other CCBs, it exhibits a slow onset of action, minimizing the risk of reflex tachycardia. Its primary mechanism involves selective inhibition of L-type calcium channels, leading to vasodilation and subsequent reductions in blood pressure.

Antihypertensive Effects

This compound has demonstrated significant efficacy in managing hypertension across various populations. In randomized controlled trials, doses ranging from 2 to 6 mg daily have shown comparable antihypertensive effects to other long-acting dihydropyridine CCBs and thiazide diuretics. Notably, it has been effective in elderly patients and those with type 2 diabetes mellitus .

Table 1: Summary of Clinical Trials on this compound

| Study | Population | Dose | Duration | Outcome |

|---|---|---|---|---|

| ELSA Study | 2334 hypertensive patients | 4-6 mg/day | 4 years | Reduced atherosclerotic progression compared to atenolol |

| Randomized Trial | Elderly patients | 2-6 mg/day | Varies | Similar efficacy to other antihypertensives |

| Long-term Study | Patients with isolated systolic hypertension | 4-5 years | Long-term | Similar cardiovascular event rates to chlorthalidone |

Antioxidant Properties

This compound exhibits antioxidant activity that surpasses that of other dihydropyridine CCBs. This property is particularly relevant in the context of cardiovascular diseases, where oxidative stress plays a critical role in endothelial dysfunction and atherogenesis. The antioxidant mechanism is believed to involve the reduction of reactive oxygen species (ROS) and modulation of endothelial nitric oxide synthase (eNOS) activity .

Anti-Atherogenic Mechanisms

Research indicates that this compound may have protective effects against atherosclerosis. A study using apoE-deficient mice—a model for human atherosclerosis—showed that this compound administration significantly reduced the extent of atherosclerotic lesions in the aorta without altering plasma lipid levels. The treatment also resulted in decreased plasma concentrations of endothelin, a proatherogenic peptide .

Case Study: ApoE-Deficient Mouse Model

In a controlled study involving apoE-deficient mice:

- Dosage : Mice were administered lacidipine at doses of 0.3, 1.0, and 3.0 mg/kg.

- Duration : Treatment lasted for 10 weeks.

- Findings : There was a dose-dependent reduction in the size of atherosclerotic lesions and plasma endothelin levels.

Eigenschaften

IUPAC Name |

diethyl 2,6-dimethyl-4-[2-[(Z)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQPCPXONLDCMU-PFONDFGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C\C(=O)OC(C)(C)C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514462 | |

| Record name | Diethyl 4-{2-[(1Z)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103890-79-5 | |

| Record name | Diethyl 4-{2-[(1Z)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.